Smo Receptor Binding Affinity
In a comprehensive head-to-head pharmacological comparison using [3H]cyclopamine radioligand binding assays, Cyclopamine-KAAD demonstrated a Ki of 3.9 ± 1.8 nM for the Smoothened receptor, compared to a Ki of 13 ± 2.6 nM for unmodified cyclopamine under identical assay conditions [1]. This corresponds to a 3.3-fold increase in binding affinity attributable to the KAAD side-chain modification. The whole-cell BODIPY-cyclopamine binding XC50 values further corroborate this difference: Cyclopamine-KAAD yielded 9.3 ± 3.5 nM versus 17 ± 7 nM for cyclopamine [1].
| Evidence Dimension | Smoothened receptor binding affinity (Ki) and cellular displacement (XC50) |
|---|---|
| Target Compound Data | Ki = 3.9 ± 1.8 nM; BODIPY-cyclopamine binding XC50 = 9.3 ± 3.5 nM |
| Comparator Or Baseline | Cyclopamine: Ki = 13 ± 2.6 nM; XC50 = 17 ± 7 nM |
| Quantified Difference | 3.3-fold higher binding affinity; 1.8-fold more potent cellular displacement |
| Conditions | [3H]cyclopamine radioligand binding assay; whole-cell BODIPY-cyclopamine fluorescence-based competition binding |
Why This Matters
Higher binding affinity at the primary target (Smo) translates directly to lower working concentrations in cellular assays, reducing off-target solvent exposure and enabling more precise dose-response studies.
- [1] Chen, J.K., Taipale, J., Young, K.E., Maiti, T., Beachy, P.A. Small molecule modulation of Smoothened activity. Proc. Natl. Acad. Sci. USA 2002, 99, 14071-14076. View Source
